Ethyl homovanillate

Neurochemistry Enzyme Inhibition Behavioral Pharmacology

Researchers and procurement managers require assay-validated tool compounds with documented selectivity, not untested analogs. Ethyl homovanillate is a defined monoamine oxidase A (MAOA) inhibitor (IC50 = 8.1 μM) with demonstrated behavioral efficacy in rodent models. - **Primary application**: In vitro enzyme inhibition & in vivo behavioral pharmacology (Alzheimer's research). - **Differentiation**: Active in ABTS•+ scavenging; inactive as baseline/control for lipid uptake & CLDN1 assays (C2 chain). - **Supply**: Defined purity, intermediate lipophilicity for membrane studies.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 60563-13-5
Cat. No. B1330015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl homovanillate
CAS60563-13-5
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C11H14O4/c1-3-15-11(13)7-8-4-5-9(12)10(6-8)14-2/h4-6,12H,3,7H2,1-2H3
InChIKeyAWPMWZHWVKXADV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Homovanillate Technical Overview


Ethyl homovanillate (ethyl 2-(4-hydroxy-3-methoxyphenyl)acetate, CAS 60563-13-5) is a synthetic homovanillic acid ester . Structurally, it is an analog of the natural phenylpropanoid eugenol . The compound functions primarily as a monoamine oxidase A (MAOA) inhibitor with a reported IC50 value of 8.1 μM and has demonstrated behavioral effects in rodent models . It is also a member of the broader vanillic/homovanillic acid ester class, which has been systematically investigated for antioxidant capacity, lipid uptake modulation, and skin barrier effects [1][2].

MAOA pathway inhibition study fit
Neurochemical behavioral pharmacology context
SAR baseline for vanillic acid esters

Ethyl Homovanillate Substitution Risks


The homovanillic and vanillic acid ester class exhibits pronounced structure-activity divergence across multiple biological endpoints. Alkyl chain length and branching configuration critically dictate functional outcomes. For instance, in antioxidant assays, ethyl vanillate (C2 ester) demonstrates activity only in ABTS•+ scavenging, whereas the parent acid vanillic acid (C0) quenches DPPH, galvinoxyl, and ABTS•+ radicals [1]. In lipid uptake modulation, a branched fatty acid side chain is the dominant structural motif for intestinal fatty acid uptake inhibition, independent of chain length [2]. For tight junction protein (CLDN1) upregulation in keratinocytes, only esters with 5 or 6 carbon aliphatic tails induce expression, while shorter-chain homologs (including ethyl homovanillate's 2-carbon tail) do not [3]. Consequently, procurement decisions based solely on in-class or cost-equivalent alternatives without explicit, endpoint-matched comparative data risk selecting a compound with substantially different, or even null, activity in the intended assay system.

Endpoint selectivity

Antioxidant profile is endpoint-dependent; ethyl esters selectively quench ABTS•+ but may be inactive in other radical assays.

Structural motif requirement

Fatty acid uptake inhibition requires a branched side chain absent in linear ethyl esters, potentially yielding null activity in metabolic studies.

Tail length specificity

CLDN1 upregulation in keratinocytes requires C5–C6 tails; the C2 ethyl tail of ethyl homovanillate does not induce this response.

Ethyl Homovanillate Evidence Guide


MAOA Inhibition vs. Reference Inhibitors

Ethyl homovanillate inhibits monoamine oxidase A (MAOA) with an IC50 value of 8.1 μM . While this potency is modest compared to clinical MAO inhibitors, it represents a defined baseline for this specific ester scaffold. In ICR mice subjected to the forced swim test, administration of ethyl homovanillate significantly improved test scores, indicating an antidepressant-like behavioral effect in vivo . No head-to-head comparison data against other homovanillic acid esters for MAOA inhibition were identified in the accessible literature; the compound's defined IC50 provides a quantitative benchmark for selection among structurally related esters lacking such characterization.

MAOA Inhibition
Reported
IC50 8.1 μM
Defined MAOA inhibitor baseline
Rodent forced swim test model response reported
Neurochemistry Enzyme Inhibition Behavioral Pharmacology

ABTS Scavenging vs. Trolox and Vanillic Acid

In a systematic evaluation of vanillic acid esters, the ethyl ester (ethyl vanillate, an immediate structural analog differing by the absence of the alpha-methylene group in homovanillate) demonstrated ABTS•+ scavenging activity superior to the reference antioxidant Trolox [1]. Specifically, ethyl vanillate showed stronger activity than Trolox in the ABTS cation radical-scavenging assay, while exhibiting no activity against DPPH or galvinoxyl radicals [1]. In contrast, the parent acid vanillic acid quenched all three radical species [1]. This selective radical-scavenging profile differentiates the ethyl ester from both Trolox and the free acid, and provides class-level inference for ethyl homovanillate's likely behavior in ABTS-based assays.

ABTS•+ Scavenging
Class-level
Selective ABTS activity; >Trolox
Class-level ABTS selectivity context
Inactive vs DPPH/galvinoxyl radicals
Antioxidant Free Radical Scavenging Analytical Chemistry

Fatty Acid Uptake Inhibition: Branched Esters vs. Capsiate

A screen of 24 homovanillic acid ester structural analogs for inhibition of intestinal fatty acid uptake in differentiated Caco-2 cells revealed that a branched fatty acid side chain—independent of chain length—is the most critical structural motif for activity [1]. The lead compound, 1-methylpentyl-2-(4-hydroxy-3-methoxy-phenyl)acetate, achieved a maximum inhibition of −47% at 100 μM, whereas the naturally occurring linear ester capsiate produced no change in fatty acid uptake at the same concentration [1]. Ethyl homovanillate, possessing a simple linear ethyl side chain, lacks this branching motif. Consequently, it is predicted to exhibit negligible to minimal fatty acid uptake inhibition relative to branched-chain homologs, a critical differentiator for metabolic studies.

Fatty Acid Uptake
Class-level
Linear C2 ester predicted minimal activity
Branched motif required for inhibition
Class-level inference from Caco-2 assay
Metabolism Lipid Transport Obesity Research

CLDN1 Upregulation: Tail Length Specificity

In TNFα-stimulated basal keratinocytes, homovanillic acid esters require a specific aliphatic tail length of 5 or 6 carbon atoms to induce claudin-1 (CLDN1) upregulation and subsequent keratinocyte differentiation [1]. Esters with shorter tails, including the C2 ethyl tail of ethyl homovanillate, fail to induce CLDN1 expression [1]. Compounds with the optimal C5–C6 tail length achieved a maximum fold change of 2.05 ± 0.22 against control, an effect that occurred independently of TRPV1 activation, thereby avoiding the pain response associated with capsaicin [1]. This defines a clear structure-based exclusion: ethyl homovanillate should not be selected for skin barrier or tight junction modulation studies.

CLDN1 Upregulation
Class-level
C2 tail inactive; C5–C6 active
Tail length determines tight junction effect
Class-level keratinocyte evidence
Dermatology Tight Junction Inflammation

Homovanillyl vs. Tyrosyl Antioxidants in Lipophilic Systems

In a comparative study of alkyl homovanillyl and tyrosyl ethers, the homovanillyl series demonstrated consistently higher antioxidant activity than the tyrosyl series across all assay methods evaluated, including Rancimat, FRAP, ABTS, and ORAC assays [1]. Notably, homovanillyl alkyl ethers and homovanillic alcohol exhibited the best reducing power and radical scavenging activity among all compounds tested, with activity reported as similar to or slightly higher than that of hydroxytyrosol, a potent ortho-diphenolic antioxidant [1]. However, in lipophilic food matrix Rancimat testing, both synthetic series were less effective than the industry standards BHT and α-tocopherol [1]. This provides class-level context: ethyl homovanillate, as a member of the homovanillyl scaffold class, may offer favorable reducing power relative to tyrosol-derived alternatives but should not be considered a replacement for BHT or α-tocopherol in lipophilic preservation applications.

Homovanillyl vs Tyrosyl
Class-level
Homovanillyl series > Tyrosyl series; ≈Hydroxytyrosol
Scaffold-level antioxidant ranking
Less effective than BHT in lipophilic matrix
Food Chemistry Lipid Peroxidation ORAC

Oxidative Hemolysis Inhibition by Lipophilicity

In the oxidative hemolysis inhibition assay (OxHLIA) using physiologically relevant peroxyl radicals, vanillic acid esters (including methyl, ethyl, and butyl vanillates) and vanillic acid exerted significantly stronger protective effects than Trolox [1]. The antioxidative activity in this biomembrane protection model was strongly correlated with lipophilicity: increasing alkyl chain length enhanced the protective effect against free radical-induced erythrocyte membrane damage [1]. As an ethyl ester, ethyl homovanillate occupies an intermediate lipophilicity position, predicted to provide enhanced membrane protection relative to the free acid but less than longer-chain butyl esters.

Membrane Protection
Class-level
Intermediate lipophilicity (ethyl ester)
Lipophilicity-linked membrane protection
Activity between free acid and butyl ester
Erythrocyte Protection Membrane Antioxidant Lipophilicity

Ethyl Homovanillate Application Scenarios


MAOA Inhibition in Neurochemistry

Ethyl homovanillate is directly applicable as a defined MAOA inhibitor tool compound with a reported IC50 of 8.1 μM . It is suitable for in vitro enzyme inhibition assays and in vivo behavioral pharmacology studies, as evidenced by its significant improvement of forced swim test scores in ICR mice . This compound provides a reproducible benchmark for investigating MAOA-mediated pathways in neurological disease models, including Alzheimer's disease research .

ABTS Radical Scavenging Screening

Based on class-level evidence from the closely related ethyl vanillate, ethyl homovanillate is expected to exhibit selective radical-scavenging activity in ABTS•+ assays, where vanillic acid esters outperform Trolox [1]. It is appropriate for inclusion in antioxidant screening panels where differential activity across radical species (ABTS active, DPPH/galvinoxyl inactive) is a desired selectivity parameter [1].

Lipophilicity-Driven Membrane Protection

Ethyl homovanillate's ethyl ester moiety confers intermediate lipophilicity, a property strongly correlated with enhanced protection against peroxyl radical-induced erythrocyte membrane damage in OxHLIA models [1]. It is well-suited for studies investigating the relationship between hydrophobicity and biomembrane antioxidant efficacy, occupying a mid-range position between the free acid and longer-chain butyl esters [1].

SAR Reference Compound

As a simple linear C2 ester, ethyl homovanillate serves as a critical baseline or negative control in comparative SAR investigations of homovanillic acid esters. In fatty acid uptake assays, its lack of the essential branched side chain predicts minimal activity [2]. In keratinocyte CLDN1 upregulation studies, its short C2 tail renders it inactive relative to C5–C6 tail esters [3]. This defined inactivity profile makes it a valuable reference for validating structure-dependent biological effects within the ester class.

Application
Selection Property
Validation Focus
MAOA pathway inhibition studies
Reported MAOA inhibition benchmark
Neurochemical model-response validation
ABTS•+ radical scavenging screening
Selective ABTS activity profile
Assay-specific antioxidant screening context
Biomembrane antioxidant studies
Intermediate ethyl ester lipophilicity
Lipophilicity-membrane protection review
SAR baseline for ester series
Linear C2 ester reference inactivity
Endpoint-matched activity validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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